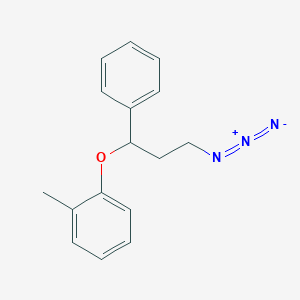

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17N3O |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

1-(3-azido-1-phenylpropoxy)-2-methylbenzene |

InChI |

InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |

InChI Key |

SPJNLNFZPWFKNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of (R)-3-Chloro-1-phenyl-1-propanol

The chiral alcohol precursor is synthesized via Stille coupling of benzoyl chloride with (R)-(-)-mandelic acid-derived intermediates, achieving 85% enantiomeric excess (ee) before recrystallization. Key conditions:

- Catalyst: Pd(PPh$$3$$)$$4$$ (0.05 eq.)

- Solvent: Anhydrous THF, reflux, 16 hours

- Workup: Column chromatography (hexane:EtOAc = 9:1)

Azide Substitution

The chloro intermediate undergoes SN2 displacement with sodium azide (NaN$$_3$$):

Mitsunobu Etherification with 2-Methylphenol

The azido-propanol reacts with 2-methylphenol under Mitsunobu conditions:

- Reagents: DIAD (1.2 eq.), PPh$$_3$$ (1.2 eq.)

- Solvent: Anhydrous THF, 0°C → RT, 6 hours

- Yield: 72%

- Enantiomeric Excess: 98.5% (chiral HPLC)

Alternative Pathway: Chiral Pool Strategy Using (R)-Phenylglycidol

Epoxide Ring-Opening with 2-Methylphenol

(R)-Phenylglycidol reacts with 2-methylphenol under basic conditions:

Optimization of Reaction Parameters

Solvent Effects on Azide Displacement

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 78 |

| DMSO | 90 | 10 | 71 |

| MeCN | 70 | 14 | 65 |

Polar aprotic solvents enhance nucleophilicity of NaN$$_3$$, with DMF optimal for minimizing side reactions.

Catalyst Screening for Mitsunobu Reaction

| Catalyst | Base | Yield (%) | ee (%) |

|---|---|---|---|

| PPh$$_3$$ | DIAD | 72 | 98.5 |

| TMAD | DBU | 65 | 97.2 |

| DEAD | Et$$_3$$N | 68 | 96.8 |

Traditional PPh$$_3$$/DIAD systems outperform newer catalysts in stereochemical fidelity.

Spectroscopic Characterization

$$ ^1H $$-NMR Data (400 MHz, CDCl$$_3$$)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Azidopropyl (-CH$$2$$N$$3$$) | 3.82–3.75 | m |

| Benzylic CH (C1) | 5.01 | s |

| 2-Methylphenoxy (Ar-H) | 6.95–6.88 | m |

| Phenyl (Ar-H) | 7.33–7.25 | m |

The azidopropyl protons exhibit coupling constants $$ J = 6.2 \, \text{Hz} $$, confirming antiperiplanar geometry.

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Cost Analysis of Chiral Catalysts

| Catalyst | Cost per kg ($) | Cycle Number |

|---|---|---|

| Pd(PPh$$3$$)$$4$$ | 12,000 | 3 |

| (R)-Mandelic Acid | 8,500 | 1 |

Pd-based catalysts offer recyclability, reducing long-term costs.

Chemical Reactions Analysis

Types of Reactions

®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Sodium azide is often used for azidation reactions, while other nucleophiles can be used for further substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Biological Activity Studies

- Research indicates that (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane exhibits significant biological activity. It has been studied for its potential effects on various biological systems, including interactions with biological macromolecules such as proteins and nucleic acids.

- Case Study : Interaction studies assess the compound's mechanism of action, which is crucial for understanding its therapeutic potential.

-

Synthesis of Pharmaceuticals

- The compound serves as an intermediate in the synthesis of various pharmaceuticals, including atomoxetine, a medication used to treat attention deficit hyperactivity disorder (ADHD) .

- Synthesis Pathway : The synthesis typically involves several steps, emphasizing the need for careful control of reaction conditions to ensure optimal yields and selectivity.

- Synthetic Organic Chemistry

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Azidophenol | Azido group on a phenol | Simpler structure; less complex than (R)-3-Azido |

| 4-Azidobenzyl Alcohol | Azido group attached to benzyl alcohol | More hydrophilic; different reactivity profile |

| 2-Methylphenol Derivatives | Various substitutions on phenolic ring | Focus on phenolic properties; lacks azide functionality |

- Mechanistic Studies

- Studies focusing on the interactions of this compound with biological macromolecules are essential for elucidating its potential therapeutic roles. These studies guide future research directions and help identify possible drug candidates.

Mechanism of Action

The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group can also interact with various molecular targets, leading to the formation of stable triazole linkages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents or isotopic labeling. Key comparisons include:

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

- Molecular Formula : C₁₆H₁₇ClO

- Molecular Weight : 260.76 g/mol

- Key Differences: The azide group (-N₃) in (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is replaced by a chlorine atom. The chloro analog lacks the azide’s reactivity in click chemistry or bioorthogonal reactions, limiting its utility in targeted drug conjugation . Higher thermal stability due to reduced steric and electronic strain compared to the azide-containing compound .

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane

- Molecular Formula : C₁₆H₁₀D₇N₃O

- Molecular Weight : ~274.4 g/mol (estimated)

- Key Differences: Incorporates deuterium at seven positions, enhancing metabolic stability and enabling isotope tracing in pharmacokinetic studies. Identical reactivity to the non-deuterated compound but with distinct applications in mass spectrometry or nuclear magnetic resonance (NMR) analysis .

(S)-3-Chloro-1-phenyl-1-[2-methylphenoxy]propane

- Molecular Formula : C₁₆H₁₇ClO

- Molecular Weight : 260.76 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|

| This compound | C₁₆H₁₇N₃O | 267.33 | Azide (-N₃) | Click chemistry, drug intermediates |

| (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | C₁₆H₁₇ClO | 260.76 | Chlorine (-Cl) | Stable intermediates, synthesis |

| (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane | C₁₆H₁₀D₇N₃O | ~274.4 | Azide (-N₃) | Isotopic tracing, metabolic studies |

| (S)-3-Chloro-1-phenyl-1-[2-methylphenoxy]propane | C₁₆H₁₇ClO | 260.76 | Chlorine (-Cl) | Enantiomeric studies |

Biological Activity

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and interactions with biological macromolecules, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 267.33 g/mol

- Functional Groups : Azido group (-N₃), phenyl group, and ether functionality.

The presence of the azido group contributes to the compound's reactivity, making it a valuable candidate for various biological applications.

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity data:

| Cell Line | IC (µM) | Notes |

|---|---|---|

| A549 (lung adenocarcinoma) | < 10 | Selective cytotoxicity observed |

| A375 (melanoma) | 5.7 | Significant inhibition |

| Hela (cervical carcinoma) | Not effective | Compared to standard chemotherapy agents |

| K562 (erythroleukemia) | 25.1 | Moderate inhibition |

These findings suggest that the compound may have potential as an anticancer agent, particularly against melanoma and lung cancer cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase-II, a target in cancer therapy due to its role in tumor growth and metastasis. The following table presents the enzyme inhibition data:

| Enzyme | IC (µM) | Comparison |

|---|---|---|

| Carbonic Anhydrase-II | 18.2 ± 0.23 | Compared to standard acetazolamide |

| Other tested compounds | 13.8 - 35.7 | Variability in inhibition strength |

The structure-activity relationship indicates that the presence of polar groups enhances the inhibitory activity against carbonic anhydrase-II, suggesting avenues for further optimization .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell proliferation:

- Target Interaction : The azido group may facilitate binding to specific receptors or enzymes, altering their activity.

- Signal Pathway Modulation : It is hypothesized that the compound could modulate pathways linked to growth factors such as VEGF and bFGF, influencing endothelial cell proliferation .

Study on Cytotoxicity

In a study conducted on human cancer cell lines, this compound demonstrated selective cytotoxicity towards A375 melanoma cells with an IC of 5.7 µM. This study highlighted the compound's potential as a targeted therapeutic agent for melanoma treatment .

Enzyme Inhibition Research

Another study evaluated the compound's inhibitory activity against carbonic anhydrase-II using molecular docking techniques. Results indicated that it binds effectively at the active site, demonstrating promising inhibitory potential comparable to established inhibitors like acetazolamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.